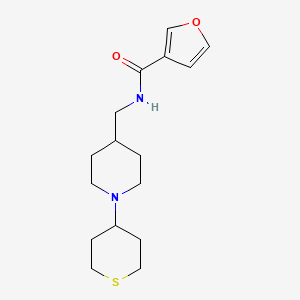

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. In

Scientific Research Applications

Neuroinflammation Imaging

A significant application of related compounds is in the imaging of neuroinflammation. [11C]CPPC, a derivative closely related to the specified chemical, is utilized as a PET radiotracer specific for the CSF1R, a microglia-specific marker. This compound enables noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo, which is crucial for understanding and treating various neuropsychiatric disorders such as Alzheimer's disease and Parkinson's disease. The specific targeting of CSF1R by [11C]CPPC and its ability to measure microglial activity noninvasively make it a valuable tool in neuroinflammation research and therapeutic development (Horti et al., 2019).

Synthesis of Heterocyclic Compounds

Another area of application is in the synthesis of heterocyclic compounds. For instance, compounds derived from furan-2-carboxamide have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown varying degrees of activity against human pathogenic bacteria, indicating their potential in medicinal chemistry for developing new therapeutic agents. The synthesis and reactivity studies of these compounds contribute to the broader field of organic chemistry and pharmaceuticals (Aleksandrov et al., 2017).

Antimicrobial Activity

Research on furan-2-carboxamide derivatives has also highlighted their antimicrobial potential. A study on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its transition metal complexes demonstrated antimicrobial activities against both gram-positive and gram-negative bacteria. The study of these compounds not only expands the understanding of furan ring-containing organic ligands but also explores their application in addressing microbial resistance (Patel, 2020).

Mechanism of Action

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and stress responses.

Mode of Action

This compound acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation, preventing the receptor’s normal function.

Biochemical Pathways

The blockade of the KOR by this compound can affect various biochemical pathways. For instance, it can inhibit the release of prolactin , a hormone that plays a role in lactation . It can also modulate pain perception by interfering with the transmission of pain signals .

Pharmacokinetics

This compound exhibits good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . It has been shown to have a long duration of action in rat pharmacological experiments . When administered orally, it demonstrates potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of prolactin secretion and the modulation of pain perception . These effects can potentially be harnessed for the treatment of conditions such as migraines and stress-related mood disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the physiological state of the individual, including factors such as stress levels and hormonal balance

properties

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-16(14-3-8-20-12-14)17-11-13-1-6-18(7-2-13)15-4-9-21-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFBKENVBGAPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=COC=C2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-yl)propan-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2451540.png)

![6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride](/img/structure/B2451544.png)

![7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2451547.png)

![6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2451550.png)

![6-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-pyridazinamine](/img/structure/B2451553.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone](/img/structure/B2451557.png)

![[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2451562.png)